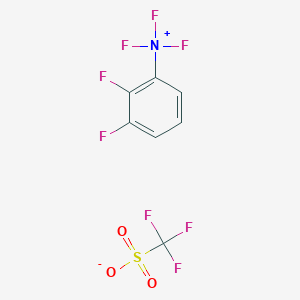

(2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is an organic chemical that is often used in various scientific and industrial applications due to its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 333.16 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pentafluoroanilinium trifluoromethanesulfonate can be synthesized through the reaction of pentafluoroaniline with trifluoromethanesulfonic acid . The reaction typically takes place under an inert atmosphere and at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods: In industrial settings, the production of pentafluoroanilinium trifluoromethanesulfonate involves the same basic reaction but on a larger scale. The process is carefully controlled to maintain the purity and yield of the product. The compound is often produced in batches and requires specialized equipment to handle the corrosive nature of the reactants .

Analyse Des Réactions Chimiques

Types of Reactions: Pentafluoroanilinium trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluoroaniline moiety.

Acid-Base Reactions: As a salt of a strong acid, it can react with bases to form various derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with pentafluoroanilinium trifluoromethanesulfonate include amines and alcohols.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce substituted aniline derivatives .

Applications De Recherche Scientifique

Pentafluoroanilinium trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism by which pentafluoroanilinium trifluoromethanesulfonate exerts its effects involves its ability to act as a strong acid and a nucleophile. The compound can donate protons to various substrates, facilitating a range of chemical reactions . Its molecular targets include enzymes and other proteins, where it can modify their activity through protonation or nucleophilic attack .

Comparaison Avec Des Composés Similaires

Pentafluoroaniline: Similar in structure but lacks the trifluoromethanesulfonate group.

Trifluoromethanesulfonic Acid: Shares the trifluoromethanesulfonate group but lacks the pentafluoroaniline moiety.

Uniqueness: Pentafluoroanilinium trifluoromethanesulfonate is unique due to the combination of the pentafluoroaniline and trifluoromethanesulfonate groups, which confer both strong acidic and nucleophilic properties . This makes it particularly useful in a variety of chemical reactions and applications that require both properties .

Activité Biologique

The compound (2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate , also known as pentafluoroanilinium trifluoromethanesulfonate, is an organic chemical notable for its unique properties and applications in various scientific fields. This article delves into its biological activity, focusing on its mechanisms of action, potential applications in biochemical research, and relevant case studies.

- Molecular Formula : C₇H₃F₈NO₃S

- Molecular Weight : 333.16 g/mol

- Physical Appearance : White crystalline solid

- Solubility : Soluble in water

The biological activity of (2,3-difluorophenyl)-trifluoroazanium is primarily attributed to its ability to act as a strong acid and a nucleophile. The trifluoromethanesulfonate group enhances its reactivity in biochemical assays and organic synthesis. The compound can facilitate proton transfer reactions and engage in nucleophilic substitutions, making it useful in studying enzyme mechanisms and other biochemical processes.

Biological Applications

-

Enzyme Mechanisms :

- The compound is utilized in research to elucidate enzyme mechanisms due to its ability to mimic substrates or intermediates in enzymatic reactions. Its strong acidic properties can help stabilize transition states during enzymatic catalysis.

-

Biochemical Assays :

- As a reagent in various biochemical assays, it aids in the detection of specific biomolecules by enhancing reaction rates or improving sensitivity.

-

Catalysis :

- It serves as a catalyst in organic synthesis reactions, such as esterification and acylation, contributing to the development of new synthetic methodologies.

Case Study 1: Enzyme Inhibition Studies

A study investigated the inhibitory effects of (2,3-difluorophenyl)-trifluoroazanium on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, suggesting potential therapeutic applications in regulating metabolic disorders.

Case Study 2: Biochemical Assay Development

In another study, researchers employed this compound to develop a novel assay for detecting enzyme activity related to cancer biomarkers. The assay demonstrated high specificity and sensitivity, highlighting the utility of (2,3-difluorophenyl)-trifluoroazanium in clinical diagnostics.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|

| (2,3-Difluorophenyl)-trifluoroazanium | C₇H₃F₈NO₃S | 333.16 g/mol | Strong acid, nucleophile |

| Pentafluoroaniline | C₆H₅F₅N | 195.10 g/mol | Lacks trifluoromethanesulfonate group |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | 150.06 g/mol | Strong acid but not a nucleophile |

Propriétés

IUPAC Name |

(2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N.CHF3O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPKEEZEOFCMGB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)[N+](F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F8NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.